molecular formula C10H11N3O2 B11791787 Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate

Cat. No.: B11791787
M. Wt: 205.21 g/mol
InChI Key: BRRCHTKTIBKRSV-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.

Preparation Methods

The synthesis of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Biological Activity

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its imidazo-pyridazine structure, is part of a larger class of imidazo[1,2-B]pyridazine derivatives that are being explored for various therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and a comprehensive review of its potential applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : Approximately 206.20 g/mol
  • Structure : The compound features an ethyl ester group attached to a carboxylic acid within the imidazo[1,2-B]pyridazine framework.

Antimicrobial Activity

Recent studies have indicated that compounds within the imidazo[1,2-B]pyridazine class exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study reported its Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5.0 μM against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Antitumor Activity

The compound also demonstrates antitumor activity. Research has shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed an IC50 value of approximately 15 μM against A549 lung cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance its cytotoxicity.

Neuroprotective Effects

This compound has been evaluated for neuroprotective effects in models of neurodegeneration. Preliminary findings suggest that it may inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results indicated:

Concentration (μM)S. aureus Inhibition (%)E. coli Inhibition (%)
0.58070
1.09085
5.010095

These findings confirm the compound's potential as a broad-spectrum antimicrobial agent .

Study on Antitumor Activity

Another significant study focused on the antitumor properties of this compound against various cancer cell lines. The results were as follows:

Cell LineIC50 (μM)
A54915
MCF-720
HeLa18

The data indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3

InChI Key

BRRCHTKTIBKRSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C

Origin of Product

United States

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